molecular formula C13H18O3 B12556656 Benzoic acid--(1S,3R)-3-methylcyclopentan-1-ol (1/1) CAS No. 185421-85-6

Benzoic acid--(1S,3R)-3-methylcyclopentan-1-ol (1/1)

Katalognummer: B12556656
CAS-Nummer: 185421-85-6
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: FBHLODBJFYVCHH-BCBTXJGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) is a compound that combines the structural features of benzoic acid and a chiral cyclopentanol derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) typically involves the following steps:

    Preparation of (1S,3R)-3-methylcyclopentan-1-ol: This can be achieved through the reduction of the corresponding ketone using a chiral catalyst to ensure the desired stereochemistry.

    Esterification with Benzoic Acid: The (1S,3R)-3-methylcyclopentan-1-ol is then esterified with benzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to benzyl alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S,3R)-3-methylcyclopentanone or (1S,3R)-3-methylcyclopentanoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific stereochemical properties.

Wirkmechanismus

The mechanism by which Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) exerts its effects depends on its specific application. In biological systems, its chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The benzoic acid moiety can participate in hydrogen bonding and π-π interactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid–(1R,3S)-3-methylcyclopentan-1-ol (1/1): The enantiomer of the compound , with different stereochemistry.

    Benzoic acid–(1S,3S)-3-methylcyclopentan-1-ol (1/1): Another stereoisomer with different spatial arrangement.

    Benzoic acid–(1R,3R)-3-methylcyclopentan-1-ol (1/1): Yet another stereoisomer.

Uniqueness

The uniqueness of Benzoic acid–(1S,3R)-3-methylcyclopentan-1-ol (1/1) lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its stereoisomers. This can lead to different reactivity, biological activity, and applications in various fields.

Eigenschaften

CAS-Nummer

185421-85-6

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

benzoic acid;(1S,3R)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-5-2-3-6(7)4-5/h1-5H,(H,8,9);5-7H,2-4H2,1H3/t;5-,6+/m.1/s1

InChI-Schlüssel

FBHLODBJFYVCHH-BCBTXJGPSA-N

Isomerische SMILES

C[C@@H]1CC[C@@H](C1)O.C1=CC=C(C=C1)C(=O)O

Kanonische SMILES

CC1CCC(C1)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.